(1-Cyclobutylcyclobutyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclobutylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol . It is a hydrochloride salt form of (1-Cyclobutylcyclobutyl)methanamine, which is characterized by the presence of two cyclobutyl groups attached to a methanamine moiety. This compound is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
The synthesis of (1-Cyclobutylcyclobutyl)methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutylmagnesium bromide with cyclobutanone to form a cyclobutylcyclobutylmethanol intermediate. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield (1-Cyclobutylcyclobutyl)methanamine. Finally, the methanamine is treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of automated reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(1-Cyclobutylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1-Cyclobutylcyclobutyl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Cyclobutylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
(1-Cyclobutylcyclobutyl)methanamine hydrochloride can be compared with other similar compounds, such as:
Cyclobutylamine: A simpler amine with a single cyclobutyl group.
Cyclobutylmethanamine: An amine with a cyclobutyl group attached to a methanamine moiety.
Cyclobutylcyclobutylmethanol: An alcohol with two cyclobutyl groups attached to a methanol moiety.
The uniqueness of this compound lies in its dual cyclobutyl groups, which confer distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
(1-cyclobutylcyclobutyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-7-9(5-2-6-9)8-3-1-4-8;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPIOLAGESENKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CCC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.